Structural Differentiation: Unique Pharmacophoric Combination of 3-Chloro, 6-Methyl, and 4-Methylene Linker Versus Unsubstituted and Positional Isomer Analogs
CAS 1797720-84-3 occupies a distinct position in chemical space relative to its closest cataloged analogs. The compound combines three key structural features: (i) a 3-chloro substituent on the benzamide ring, (ii) a 6-methyl group on the pyrimidine core, and (iii) a methylene linker attached at the pyrimidine 4-position. No other compound in the major vendor catalogs simultaneously possesses this exact triplet. The closest analog N-((2-morpholinopyrimidin-4-yl)methyl)benzamide (CAS 1797978-71-2) lacks both the 3-chloro and 6-methyl groups, while 3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide differs in linker attachment position. In published morpholinopyrimidine SAR studies, the pyrimidine 4-position linker has been associated with PI3K Class IA isoform inhibitory activity (IC50 range 6.09–30.62 µM), whereas the substitution pattern of the benzamide moiety modulates both potency and isoform selectivity [1]. The 3-chloro group specifically has been implicated in hydrophobic pocket interactions within the ATP-binding site of PLK4 kinase based on patent exemplification data [2].
| Evidence Dimension | Structural uniqueness: number of shared key pharmacophoric features (3-chloro, 6-methyl, 4-methylene linker) |
|---|---|
| Target Compound Data | 3 features simultaneously present (3-Cl, 6-CH3, 4-CH2-linker) |
| Comparator Or Baseline | CAS 1797978-71-2: 0 features (no chloro, no methyl, 4-methylene linker only); 3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide: 1 feature (3-Cl only, 2-CH2-linker) |
| Quantified Difference | Target compound possesses 2–3 additional differentiating features versus closest catalog analogs |
| Conditions | Structural comparison based on ChemSpider records and vendor catalog cross-referencing; pharmacophoric relevance inferred from morpholinopyrimidine SAR literature |
Why This Matters
The unique pharmacophoric triplet directly impacts target binding, kinase selectivity, and cellular potency, meaning that closest catalog analogs cannot serve as reliable experimental surrogates.
- [1] Radwan, R.A. et al. (2020). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic Chemistry, 102, 104051. View Source
- [2] US Patent US10358436B2. Polo-like kinase 4 inhibitors. Morpholinopyrimidine benzamide derivatives with defined substitution patterns demonstrating PLK4 inhibitory activity. Example compounds include 3-substituted benzamide variants. View Source
